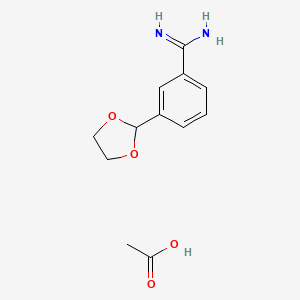

3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid

Beschreibung

3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid is a substituted benzene derivative featuring a carboximidamide group at the 1-position and a 1,3-dioxolane ring at the 3-position. The acetic acid component likely acts as a counterion or co-crystal former, enhancing solubility or stability. The molecular formula is C₁₁H₁₄N₂O₃ (including acetic acid), with a molecular weight of 252.27 g/mol based on catalog data .

Eigenschaften

Molekularformel |

C12H16N2O4 |

|---|---|

Molekulargewicht |

252.27 g/mol |

IUPAC-Name |

acetic acid;3-(1,3-dioxolan-2-yl)benzenecarboximidamide |

InChI |

InChI=1S/C10H12N2O2.C2H4O2/c11-9(12)7-2-1-3-8(6-7)10-13-4-5-14-10;1-2(3)4/h1-3,6,10H,4-5H2,(H3,11,12);1H3,(H,3,4) |

InChI-Schlüssel |

YVHPINMTBJSIML-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.C1COC(O1)C2=CC(=CC=C2)C(=N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid typically involves the reaction of 1,3-dioxolane with benzene-1-carboximidamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and precise control of reaction parameters are essential to achieve consistent quality in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid with structurally or functionally related compounds from the provided evidence:

Key Comparisons

Structural Features Dioxolane vs. Pyrazole: The target compound’s 1,3-dioxolane ring enhances solubility and metabolic stability compared to pyrazole-containing analogs (e.g., 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide) . Pyrazole derivatives, however, may exhibit stronger π-π stacking interactions in biological systems due to aromaticity. Carboximidamide Group: All compounds share the carboximidamide moiety, which is a strong hydrogen-bond donor/acceptor. This group is critical for interactions with enzymes or receptors, as seen in antifungal agents like propiconazole .

Physicochemical Properties Molecular Weight: The target compound (252.27 g/mol) is lighter than pyrazole sulfonamide analogs (322.38 g/mol), suggesting better membrane permeability . Polarity: The acetic acid component in the target compound increases hydrophilicity compared to non-acidified derivatives (e.g., propiconazole), which may limit blood-brain barrier penetration .

Functional Applications Agrochemical Potential: Propiconazole (a dioxolane-containing triazole fungicide) demonstrates the utility of dioxolane in agrochemicals. Medicinal Chemistry: Pyrazole-containing analogs (e.g., 1909314-25-5) are common in kinase inhibitors, while sulfonamide derivatives (e.g., EN300-27717233) are explored for antibacterial applications .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s dioxolane ring is synthetically straightforward via cyclization of diols with ketones, unlike pyrazole derivatives requiring harsher conditions (e.g., hydrazine cyclocondensation) .

- Stability : Dioxolanes are prone to acid-catalyzed hydrolysis, which may limit the compound’s utility in low-pH environments compared to pyrazole or triazole derivatives .

- Toxicity : Carboximidamide groups can form reactive intermediates (e.g., nitrenes), necessitating careful toxicity profiling, as seen with propetamphos analogs in .

Biologische Aktivität

The compound 3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid (CAS Number: 2567498-05-7) is a derivative of dioxolane that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the compound's significance in pharmacology and medicinal chemistry.

Synthesis of 3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, Acetic Acid

The synthesis of this compound typically involves the reaction of appropriate dioxolane derivatives with carboximidamide and acetic acid. The method is characterized by its efficiency and the ability to produce compounds with high purity. Various synthetic pathways have been explored to optimize yield and enantiomeric purity, which is crucial for biological activity.

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal properties of 1,3-dioxolane derivatives. For instance, a series of similar compounds were tested against various bacterial strains such as Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. The results indicated significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL for certain derivatives .

Table 1: Biological Activity of Dioxolane Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 1 | S. aureus | 625 |

| Compound 2 | S. epidermidis | 1250 |

| Compound 3 | E. faecalis | 625 |

| Compound 4 | P. aeruginosa | 625 |

| Compound 5 | C. albicans (antifungal) | Active |

These findings suggest that the presence of the dioxolane moiety contributes significantly to the biological efficacy of these compounds.

The biological activity of 3-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid is believed to involve inhibition of specific enzymes within bacterial cells. Notably, some studies have indicated that related compounds exhibit potent inhibitory activity against Class I PI3-kinase enzymes, which play a crucial role in various cellular processes including proliferation and survival . This mechanism may provide insights into the anti-tumor potential of these compounds as well.

Case Study 1: Antifungal Activity Assessment

In a controlled laboratory setting, various dioxolane derivatives were assessed for their antifungal activity against Candida albicans. The study revealed that most derivatives exhibited significant antifungal properties, with one compound showing complete inhibition at concentrations as low as 500 µg/mL . This case study underscores the potential application of these compounds in treating fungal infections.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy against Gram-positive and Gram-negative bacteria. Compounds were evaluated for their ability to inhibit growth in clinical isolates. Results demonstrated that certain derivatives had remarkable activity against resistant strains of bacteria, suggesting their potential as therapeutic agents in combating antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.